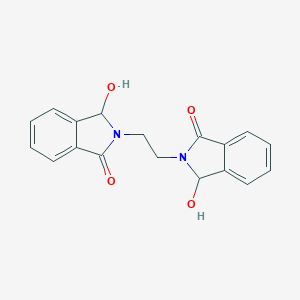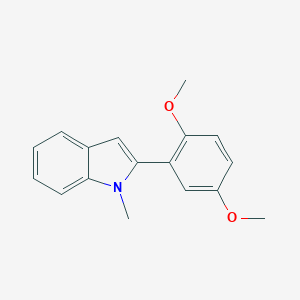![molecular formula C20H23N3O5S2 B276993 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels. In
Wirkmechanismus
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide inhibits chloride channels by binding to the extracellular domain of the channel and blocking the passage of chloride ions. This results in a decrease in chloride ion influx and an increase in cell membrane depolarization.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for the regulation of ion transport in the lungs, pancreas, and other organs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has also been found to inhibit the activity of the GABA-A receptor, which is involved in the regulation of neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a useful tool for studying chloride channels in vitro. It can be used to investigate the role of chloride channels in various physiological functions and diseases. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has some limitations in lab experiments. It is not selective for specific chloride channels and can inhibit other ion channels. Furthermore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can have off-target effects on other cellular processes.
Zukünftige Richtungen
There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research. One potential area of research is the development of more selective inhibitors of chloride channels. Another area of research is the investigation of the role of chloride channels in cancer progression. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be used in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy.
In conclusion, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a valuable tool in scientific research due to its ability to inhibit chloride channels. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Synthesemethoden
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be synthesized through a multistep reaction process involving the reaction of 2-methoxy-5-sulfamoylbenzoic acid with diethylamine followed by the reaction with 8-quinolinesulfonyl chloride. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels are essential for various physiological functions such as cell volume regulation, neuronal signaling, and acid-base balance. The inhibition of chloride channels by N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have therapeutic potential in diseases such as cystic fibrosis, epilepsy, and hypertension.
Eigenschaften
Produktname |
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide |
|---|---|
Molekularformel |
C20H23N3O5S2 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H23N3O5S2/c1-4-23(5-2)30(26,27)16-11-12-18(28-3)17(14-16)22-29(24,25)19-10-6-8-15-9-7-13-21-20(15)19/h6-14,22H,4-5H2,1-3H3 |
InChI-Schlüssel |
NOVXEUDJUGASDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)